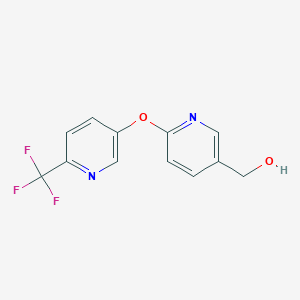
(6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanol is an organic molecule with significant applications in various fields It is characterized by the presence of two pyridine rings, each substituted with a trifluoromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanol typically involves the following steps:
Formation of Trifluoromethylpyridine Derivative: The starting material, 6-trifluoromethylpyridine, is reacted with potassium carbonate to form the corresponding trifluoromethylpyridine-3-phenolate.
Transesterification Reaction: The trifluoromethylpyridine-3-phenolate undergoes a transesterification reaction with methyl mercaptan to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. Safety measures, such as the use of inert atmospheres and protective equipment, are essential due to the potential irritant properties of the compound .
Chemical Reactions Analysis
Types of Reactions
(6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl and methanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted pyridine derivatives, aldehydes, carboxylic acids, and other functionalized pyridine compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanol is used as a catalyst in organic synthesis. Its unique structure allows it to participate in a variety of reactions, facilitating the formation of complex molecules .
Biology and Medicine
Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .
Industry
In the industrial sector, this compound is used as a raw material for the production of insecticides, herbicides, and fungicides. Its effectiveness in pest control and crop protection highlights its importance in agriculture .
Mechanism of Action
The mechanism of action of (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, whether in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (6-(Trifluoromethyl)pyridin-3-yl)methanol
- 2-(Trifluoromethyl)pyridine-5-methanol
- 5-(Hydroxymethyl)-2-(Trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanol stands out due to its dual pyridine structure and the presence of both trifluoromethyl and methanol groups. This unique combination of functional groups enhances its reactivity and versatility in various applications .
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
[6-[6-(trifluoromethyl)pyridin-3-yl]oxypyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-2-9(6-16-10)19-11-4-1-8(7-18)5-17-11/h1-6,18H,7H2 |
InChI Key |
PHVRWQFFMANHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)OC2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















